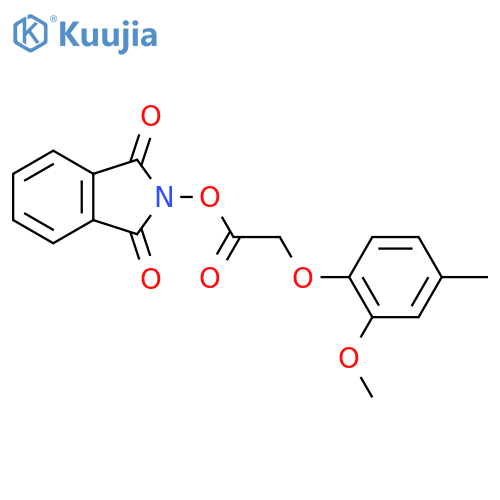

Cas no 2248317-37-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate

- EN300-6517501

- 2248317-37-3

-

- インチ: 1S/C18H15NO6/c1-11-7-8-14(15(9-11)23-2)24-10-16(20)25-19-17(21)12-5-3-4-6-13(12)18(19)22/h3-9H,10H2,1-2H3

- InChIKey: OWNHBIWFKIYDMM-UHFFFAOYSA-N

- ほほえんだ: O(C(COC1C=CC(C)=CC=1OC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

- せいみつぶんしりょう: 341.08993720g/mol

- どういたいしつりょう: 341.08993720g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 512

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6517501-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate |

2248317-37-3 | 2.5g |

$838.0 | 2023-06-01 | ||

| Enamine | EN300-6517501-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate |

2248317-37-3 | 10g |

$1839.0 | 2023-06-01 | ||

| Enamine | EN300-6517501-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate |

2248317-37-3 | 1g |

$428.0 | 2023-06-01 | ||

| Enamine | EN300-6517501-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate |

2248317-37-3 | 0.5g |

$410.0 | 2023-06-01 | ||

| Enamine | EN300-6517501-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate |

2248317-37-3 | 0.05g |

$359.0 | 2023-06-01 | ||

| Enamine | EN300-6517501-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate |

2248317-37-3 | 0.25g |

$393.0 | 2023-06-01 | ||

| Enamine | EN300-6517501-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate |

2248317-37-3 | 5g |

$1240.0 | 2023-06-01 | ||

| Enamine | EN300-6517501-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate |

2248317-37-3 | 0.1g |

$376.0 | 2023-06-01 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate 関連文献

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate (CAS No. 2248317-37-3)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate (CAS No. 2248317-37-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoindole derivatives and has been extensively studied for its potential therapeutic applications. The unique structural features of this molecule, including the presence of a dioxo group and a substituted phenoxy acetate moiety, contribute to its diverse biological activities and potential as a lead compound in drug discovery.

The chemical structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate is characterized by a central isoindole core with two key functional groups: the 1,3-dioxo group and the 2-(2-methoxy-4-methylphenoxy)acetate substituent. The isoindole scaffold is known for its broad spectrum of biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The dioxo group enhances the stability and reactivity of the molecule, while the substituted phenoxy acetate moiety provides additional functional diversity and potential for targeted interactions with biological targets.

Recent studies have highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate has shown promising antitumor activity. Studies conducted in vitro and in vivo have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and PI3K/Akt, which are critical for cell survival and proliferation.

The neuroprotective potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate has also been explored. Research published in the Journal of Neurochemistry has shown that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that it could be a promising therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate have been evaluated in preclinical studies. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed following oral administration and has a moderate plasma half-life, which suggests that it could be administered orally with good bioavailability. Additionally, the compound shows low toxicity in animal models, making it a suitable candidate for further clinical development.

The structural modifications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate have been explored to optimize its biological activities and pharmacological properties. For example, substituting different functional groups on the phenoxy acetate moiety or modifying the isoindole core can lead to compounds with enhanced potency or selectivity. These efforts are ongoing in academic and industrial laboratories worldwide to identify more effective derivatives for various therapeutic applications.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 2-(2-methoxy -4 -methyl phenoxy ) acetate (CAS No. 2 48 8 -7 -7 ) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive lead compound for further development into therapeutic agents for inflammatory diseases, cancer, and neurodegenerative disorders. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use.

2248317-37-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(2-methoxy-4-methylphenoxy)acetate) 関連製品

- 173252-76-1(5-Trifluoromethoxyindan-1-one)

- 438473-48-4(4-((4-Isopropylphenoxy)methyl)benzohydrazide)

- 2034385-09-4(N-{3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}-3-(1H-pyrazol-1-yl)benzamide)

- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)

- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)

- 1118765-14-2(O-Desmethyl Apixaban Sulfate)

- 2137073-83-5(4-Oxazolecarboxylic acid, 5-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-)

- 115006-86-5(Cyclo(L-Leu-trans-4-hydroxy-L-Pro))

- 2148572-67-0(2-amino-5-ethoxy-4-hydroxypentanamide)

- 1261446-97-2(2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine)